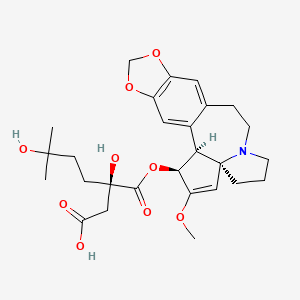

5'-Des-O-methylharringtonine

Description

Contextualization within Natural Product Chemistry and Biologically Active Alkaloids

Cephalotaxus alkaloids are a significant class of natural products derived from evergreen conifers of the Cephalotaxus genus, primarily found in China. nih.gov These alkaloids are renowned for their unique and complex chemical structures, which have made them compelling targets for total synthesis. chemistryviews.org The core of most Cephalotaxus alkaloids is a distinctive pentacyclic system that includes a tetrahydrobenzazepine and an azaspirocycle. chemistryviews.org

This family of compounds is a prime example of biologically active alkaloids, which are naturally occurring chemical compounds containing basic nitrogen atoms. Alkaloids, in general, have a wide range of physiological effects on humans and other animals. Within the Cephalotaxus genus, a variety of alkaloids have been identified, including the notable compounds harringtonine (B1672945) and homoharringtonine (B1673347), which have demonstrated significant biological activities. mdpi.com The chemical diversity of these alkaloids is a result of variations in the ester side chains attached to the main cephalotaxine (B1668394) core. researchgate.netnih.gov The compound 5'-Des-O-methylharringtonine, also known as harringtonic acid, is one such derivative, characterized by a carboxyl group at the end of its side chain. nih.govethernet.edu.etkoreascience.kr

The biological importance of Cephalotaxus alkaloids is highlighted by the use of homoharringtonine, an FDA-approved drug for treating leukemia. chemistryviews.orgnih.gov This has spurred further research into other alkaloids from this family, including this compound, to explore their potential therapeutic applications. researchgate.netmedchemexpress.com The study of these compounds contributes significantly to the field of natural product chemistry, which focuses on the isolation, structure elucidation, synthesis, and biological activity of chemical substances produced by living organisms. rsc.orgrsc.org

Historical Perspective on Research into Cephalotaxus Alkaloids and their Derivatives

The investigation of alkaloids from the Cephalotaxus genus dates back to the 1950s, with the first reports suggesting their presence in these plants. rsc.org However, it was in 1963 that the major alkaloid, cephalotaxine, was first isolated and partially identified from Cephalotaxus drupacea and Cephalotaxus fortunei. nih.govrsc.org This discovery laid the foundation for subsequent research into the diverse range of alkaloids within this genus.

Over the following decades, numerous other Cephalotaxus alkaloids were isolated and characterized, with a significant focus on their potential anticancer properties. nih.govethernet.edu.et The promising antileukemic activity of certain ester alkaloids, such as harringtonine and homoharringtonine, drove extensive research into their structure and biological function. nih.gov This period saw a surge in studies by research teams in China, Japan, and the United States. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H35NO9 |

|---|---|

Molecular Weight |

517.6 g/mol |

IUPAC Name |

(3R)-3,6-dihydroxy-3-[[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-6-methylheptanoic acid |

InChI |

InChI=1S/C27H35NO9/c1-25(2,32)7-8-27(33,14-21(29)30)24(31)37-23-20(34-3)13-26-6-4-9-28(26)10-5-16-11-18-19(36-15-35-18)12-17(16)22(23)26/h11-13,22-23,32-33H,4-10,14-15H2,1-3H3,(H,29,30)/t22-,23-,26+,27-/m1/s1 |

InChI Key |

GSBQSICGIBSDBW-JUIYCPNDSA-N |

Isomeric SMILES |

CC(C)(CC[C@@](CC(=O)O)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O |

Canonical SMILES |

CC(C)(CCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Modification Strategies for 5 Des O Methylharringtonine

Total Synthesis Approaches for Cephalotaxane Alkaloids

The core of 5'-Des-O-methylharringtonine is cephalotaxine (B1668394), a pentacyclic alkaloid with a unique spirocyclic system. The total synthesis of cephalotaxine has been a long-standing goal for synthetic chemists, leading to the development of numerous innovative strategies. researchgate.netresearchgate.net These approaches aim to efficiently construct the complex A/B/C/D/E ring system.

Key strategies reported in the literature include:

Intramolecular Aldol (B89426) Condensation: One approach achieves the synthesis of the tetracyclic core via an intramolecular aldol condensation of a diketone intermediate, which can be derived from D-proline. researchgate.net

Enamide Cyclizations: Gold-catalyzed cycloisomerization of enamides has been used to construct the 1-azaspiro[4.4]nonane ring system, a key structural motif within cephalotaxine. beilstein-journals.org This method can be followed by further cyclizations, such as a reductive Heck reaction, to complete the pentacyclic framework. beilstein-journals.org

Asymmetric Annulation: Rhodium-catalyzed asymmetric [2+3] annulation reactions have been developed for the late-stage, enantioselective construction of the cyclopentane (B165970) D-ring. lzu.edu.cn This strategy allows for a divergent approach to various Cephalotaxus alkaloids from a common intermediate. lzu.edu.cn

Rearrangement Reactions: Strategies involving rearrangements, such as the ester enolate Claisen rearrangement (EECR), have been explored to set the desired relative stereochemistry of the azaspiranic tetracyclic backbone. scispace.com Similarly, an oxidative rearrangement of a bicyclic enamide has been employed to form a key spirocyclopentanone lactam intermediate. researchgate.net

Radical Cyclization: Innovative methods using radical reactions have also been applied. For instance, a Gold(I)-Catalyzed Cyclization followed by a 3-Aza-Cope−Mannich cascade has been successfully used in the synthesis of cephalotaxine. meijo-u.ac.jp

Nearly 70 total syntheses of cephalotaxine-type alkaloids have been reported, showcasing a wide variety of synthetic methodologies and underscoring their importance as platforms for chemical discovery. researchgate.netresearchgate.net

Semisynthesis from Natural Precursors for this compound and Related Compounds

Given the complexity of the total synthesis of cephalotaxine, a more common and practical approach for preparing its esters, including this compound, is through semisynthesis. This method utilizes natural cephalotaxine, extracted from plants of the Cephalotaxus genus, as the starting material.

The core of the semisynthetic approach is the esterification of the hydroxyl group at the C3 position of cephalotaxine with a suitably synthesized carboxylic acid side chain. For this compound and its relatives, the side chains are complex α-hydroxy acids. The synthesis of these esters involves coupling natural (-)-cephalotaxine with synthetic acids that possess diverse structural features. nih.gov This process typically involves standard esterification protocols, such as using coupling agents or converting the carboxylic acid to a more reactive form (e.g., an acyl chloride) before reaction with cephalotaxine. The challenge lies in the efficient synthesis of the often complex and chiral acid side chain itself.

Synthetic Methodologies for Analogs and Derivatives of this compound

The generation of analogs and derivatives of this compound is pursued to explore structure-activity relationships and develop new compounds with improved properties. Methodologies for creating these derivatives can be broadly categorized into two types: modification of the ester side chain and alteration of the cephalotaxine nucleus.

Modification of the Ester Side Chain: This is the most direct method for creating analogs. It involves the esterification of natural cephalotaxine with a wide array of synthetic carboxylic acids. Studies have reported the synthesis of dozens of new esters by reacting (-)-cephalotaxine with acids of widely divergent structures to probe the structural requirements for biological activity. nih.gov Examples of synthetic esters created for such studies include methyl cephalotaxylfumarate and various carbonate derivatives. nih.gov

Modification of the Cephalotaxine Core: While more synthetically challenging, analogs can be created by modifying the cephalotaxine skeleton itself before the esterification step. Total synthesis routes provide access to intermediates that can be altered. For example, divergent synthetic strategies allow for the creation of related alkaloids like (-)-cephalotine B, which has an additional C3-O-C11 oxo-bridged bond, from a common precursor to cephalotaxine. lzu.edu.cn These modified cores could then, in principle, be esterified to produce novel derivatives.

Stereocontrolled Synthesis Considerations

The biological activity of cephalotaxine esters is highly dependent on their stereochemistry. The natural alkaloid, (-)-cephalotaxine, possesses a specific absolute configuration at its multiple stereocenters, and this configuration is crucial for activity. For instance, it has been shown that an ester prepared from the synthetic (+) enantiomer of cephalotaxine is inactive, highlighting the stereospecificity required. nih.gov

Therefore, stereocontrol is a paramount consideration in any synthetic approach:

In Total Synthesis: Achieving the correct stereochemistry is a central challenge. Strategies often employ a "chiral pool" approach, starting from enantiopure materials like L-proline or D-proline. researchgate.netresearchgate.net Asymmetric catalysis is another powerful tool, with methods like the Rh-catalyzed asymmetric [2+3] annulation being used to enantioselectively construct key parts of the molecule. lzu.edu.cn Diastereoselective reactions, such as the Ireland-Claisen rearrangement organic-chemistry.org and intramolecular aldol condensations, researchgate.net are also critical for controlling the relative stereochemistry of the newly formed chiral centers.

In Semisynthesis: The use of natural (-)-cephalotaxine as the starting material conveniently bypasses the need to construct the complex, stereochemically dense core. However, the synthesis of the acid side chain often requires its own stereocontrolled synthesis, as these side chains frequently contain one or more stereocenters that are also important for the molecule's function.

The stereochemical outcome of key reactions, such as the ester enolate Claisen rearrangement, can be influenced by the substitution patterns of the reactants, providing a means to guide the synthesis toward the desired diastereomer. scispace.com

Molecular and Cellular Mechanisms of Action of 5 Des O Methylharringtonine

Ribosomal Protein Synthesis Inhibition in Preclinical Models

While direct studies on 5'-Des-O-methylharringtonine's effect on ribosomal protein synthesis are limited, the mechanism of its parent compound, harringtonine (B1672945), and related alkaloids offers significant insights. Harringtonine and its analog, homoharringtonine (B1673347) (HHT), are known inhibitors of protein synthesis. nih.gov They function by binding to the ribosome, thereby interfering with the elongation step of translation. nih.gov Specifically, HHT has been shown to inhibit the synthesis of short-lived proteins by binding to the A-site cleft of the ribosome. nih.gov This action disrupts the normal process of peptide chain elongation, a fundamental step in protein production. sigmaaldrich.com

Inhibitors of protein synthesis can target either the small (30S in bacteria, 40S in eukaryotes) or large (50S in bacteria, 60S in eukaryotes) ribosomal subunits. libretexts.org For instance, aminoglycosides bind to the 30S subunit, causing mismatches between codons and anticodons, while macrolides bind to the 50S subunit and block the polypeptide export tunnel. sigmaaldrich.comlibretexts.org The action of harringtonine alkaloids is primarily focused on the eukaryotic 80S ribosome, highlighting their potential in targeting eukaryotic cells. nih.govsigmaaldrich.com

Specific Binding Interactions with Molecular Targets (e.g., SARS-CoV-2 S protein, TMPRSS2)

Recent research has highlighted the potential of this compound as an antagonist of SARS-CoV-2 entry into host cells. nih.gov The entry of SARS-CoV-2 is a multi-step process that primarily involves the viral spike (S) protein and the host cell surface receptor, angiotensin-converting enzyme 2 (ACE2), as well as the transmembrane serine protease 2 (TMPRSS2). nih.govbiorxiv.org TMPRSS2 is crucial for priming the S protein, which facilitates the fusion of the viral and cellular membranes. nih.govembopress.org

Studies have demonstrated that this compound can specifically bind to both the SARS-CoV-2 S protein and TMPRSS2. nih.gov This dual-binding capability is significant as it suggests a two-pronged approach to inhibiting viral entry. By binding to the S protein, it can interfere with its interaction with the ACE2 receptor. nih.gov Simultaneously, its binding to TMPRSS2 can hinder the enzymatic activity required for S protein priming. nih.gov Molecular docking studies have revealed that this compound can form hydrogen bonds with key residues in both the S protein and TMPRSS2. nih.gov This interaction is believed to be the basis for its ability to inhibit pseudotyped virus entry and membrane fusion in a dose-dependent manner. nih.gov

Table 1: Binding Interactions of this compound

| Molecular Target | Interaction | Implication |

| SARS-CoV-2 S protein | Forms hydrogen bonds with key residues. nih.gov | Blocks active binding to the ACE2 receptor. nih.gov |

| TMPRSS2 | Forms hydrogen bonds with key residues. nih.gov | Hinders the enzymolysis of the S protein. nih.gov |

Modulation of Cellular Processes (e.g., cell cycle, apoptosis) in Research Models

The influence of compounds on cellular processes like the cell cycle and apoptosis is a critical area of research, particularly in the context of cancer therapy. mdpi.comnih.gov The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. amegroups.org Apoptosis, or programmed cell death, is a natural mechanism for eliminating damaged or unwanted cells. nih.gov

While specific studies on this compound's direct impact on the cell cycle and apoptosis are not extensively detailed in the provided context, the actions of related compounds and the pathways they affect provide a framework for understanding its potential roles. For instance, many anticancer agents function by inducing cell cycle arrest or promoting apoptosis. biomolther.org The tumor suppressor protein p53 plays a crucial role in both these processes, often activated in response to cellular stress or DNA damage. nih.gov Disruption of ribosome biogenesis, a process inhibited by harringtonine alkaloids, is a potent trigger for the p53 pathway. mdpi.com This can lead to cell cycle arrest or apoptosis, thereby preventing the proliferation of abnormal cells. nih.govmdpi.com The ability of a compound to modulate these pathways is a key indicator of its therapeutic potential.

Implications for Novel Preclinical Therapeutic Modalities

The multifaceted mechanisms of action of this compound suggest its potential for development into novel preclinical therapeutic modalities. Its ability to inhibit protein synthesis, a fundamental process for cell growth and survival, makes it a candidate for anticancer research. nih.govkoreascience.kr The disruption of this process can be particularly effective against rapidly proliferating cancer cells.

Furthermore, its demonstrated activity against SARS-CoV-2 components opens up avenues for antiviral therapies. nih.gov The dual inhibition of both the viral S protein and the host protease TMPRSS2 presents a promising strategy to combat viral infections. nih.gov This is particularly relevant in the search for broad-spectrum antiviral agents that can be effective against various viral strains. The low cytotoxic effects observed in normal human cell lines further enhance its profile as a potential therapeutic agent. nih.gov Further preclinical studies are warranted to fully explore and validate the therapeutic potential of this compound in these areas.

Preclinical Pharmacological Activities of 5 Des O Methylharringtonine and Analogs

In Vitro Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

The ability of a compound to inhibit or slow down the growth and multiplication of cells is known as antiproliferative activity. wisdomlib.org This is a crucial area of investigation in the development of new cancer therapies. The compound 5'-Des-O-methylharringtonine, along with its analogs, has been the subject of studies to determine its effectiveness against various cancer cell lines.

These compounds are part of a larger family of Cephalotaxus alkaloids, which have been recognized for their potential in cancer treatment for over five decades. nih.gov Research has demonstrated that derivatives of this family, including this compound, exhibit cytotoxic properties, meaning they can kill cancer cells. koreascience.kr The cytotoxic effects of these compounds are often evaluated using in vitro assays on human cancer cell lines. koreascience.kr

The potency of these compounds is typically measured by their IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a more potent compound. For example, studies have shown that certain analogs can exhibit significant cytotoxicity at low micromolar concentrations. plos.org

The following table summarizes the in vitro cytotoxic activity of this compound and its analogs against various cancer cell lines.

| Compound/Analog | Cancer Cell Line | IC50 Value | Reference |

| This compound | Not Specified | Not Specified | ethernet.edu.et |

| Peptoid 1 (analog) | MCF-7 (Breast) | Low-micromolar | plos.org |

| Peptoid 1 (analog) | Other cancer cell lines | Low-micromolar | plos.org |

It is important to note that the effectiveness of these compounds can vary depending on the specific cancer cell line being tested. nih.govnih.gov

Efficacy in Relevant In Vitro Biological Assays (e.g., antiviral, antileukemic)

Beyond its general anticancer properties, this compound and its parent compounds have been investigated for specific biological activities, most notably their antileukemic and potential antiviral effects.

The Cephalotaxus alkaloids, the family to which this compound belongs, have a well-documented history of use in traditional Chinese medicine for treating various malignancies, including leukemia. nih.gov Homoharringtonine (B1673347) (HHT), a related alkaloid, has received approval from the European Medicines Agency and the US Food and Drug Administration for the treatment of myeloid leukemia. nih.gov The antileukemic activity of these compounds stems from their ability to inhibit protein synthesis within the ribosome. nih.gov While specific data on the antileukemic activity of this compound itself is limited in the provided context, the known efficacy of its parent compounds in this area is significant. nih.gov

In addition to their antileukemic properties, some Cephalotaxus alkaloids have been screened for antiviral activity. For instance, Homoharringtonine (HHT) has demonstrated in vitro activity against Cryptosporidium parvum with an IC50 of 0.86 μM. nih.gov Both HHT and Cephalotaxine (B1668394) (CET) have been tested against the hepatitis B virus (HBV), using the bovine viral diarrhoea virus (BVDV) as a surrogate. nih.gov The antiviral activity was determined by the reduction of BVDV-RNA production and the protection of infected cells. nih.gov While direct in vitro antiviral data for this compound is not detailed, the activity of related compounds suggests a potential avenue for further investigation. nih.govnih.govmdpi.com

Assessment in In Vivo Preclinical Models (e.g., xenografts, disease models)

To evaluate the therapeutic potential of anticancer compounds beyond the laboratory setting, in vivo preclinical models are essential. nih.gov These models, which often involve the use of animals, provide a more complex biological system to assess a drug's efficacy and potential side effects. europa.eu

One of the most common in vivo models is the xenograft model, where human cancer cells are implanted into immunocompromised mice. crownbio.comcriver.com This allows researchers to observe the effect of a drug on a human tumor growing in a living organism. nih.govdovepress.com Patient-derived xenograft (PDX) models, which use tumor tissue directly from a patient, are considered particularly valuable as they can better replicate the characteristics of the original tumor. nih.gov

While specific in vivo preclinical data for this compound is not available in the provided search results, studies on analogous compounds have utilized these models. For instance, a potent peptoid analog of host defense peptides, which share some structural similarities, was shown to significantly inhibit tumor growth in a human breast cancer xenotransplantation model in mice without noticeable acute adverse effects. plos.org Such studies are crucial for determining the potential clinical utility of a compound. The assessment in in vivo models helps to establish the relationship between the dose of the drug, its concentration in the body, and its activity, which is critical information for designing future clinical trials. crownbio.com

Combination Studies with Other Preclinical Agents

The complexity of cancer often necessitates the use of combination therapies to achieve better treatment outcomes. nih.gov Preclinical combination studies are designed to investigate whether the therapeutic effect of two or more drugs used together is greater than the sum of their individual effects (synergism), equal to their individual effects (additive effect), or less than their individual effects (antagonism). nih.gov

These studies are crucial for developing more effective cancer treatments and can provide the rationale for combination therapy clinical trials. nih.goveuropa.eu The Combination Index (CI) method is a quantitative tool used to determine the nature of the interaction between drugs. nih.gov A CI value less than 1 indicates synergism, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism. nih.gov

While specific preclinical combination studies involving this compound are not detailed in the provided search results, the principles of such studies are well-established in cancer research. nih.gov These investigations aim to identify drug combinations that can enhance efficacy, overcome drug resistance, and potentially reduce the required doses of individual agents, thereby minimizing toxicity. nih.gov

In Vitro Cytotoxicity in Normal Cell Lines (for selectivity in preclinical models)

A critical aspect of preclinical drug development is assessing the selectivity of a potential anticancer agent. Ideally, a compound should be highly toxic to cancer cells while exhibiting minimal toxicity to normal, healthy cells. unibo.it This selectivity is a key indicator of a drug's potential therapeutic window and its likely side-effect profile in patients. researchgate.net

The in vitro cytotoxicity of a compound is therefore tested not only on various cancer cell lines but also on normal cell lines. researchgate.netmdpi.com The selectivity index (SI) is a commonly used metric to quantify this differential effect. It is calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line. researchgate.net A higher SI value indicates greater selectivity for cancer cells. researchgate.net Generally, an SI value greater than 2 or 3 is considered significant and suggests that the compound has a favorable selectivity profile. unibo.itresearchgate.net

While specific IC50 values for this compound in normal cell lines are not provided in the search results, the evaluation of cytotoxicity in non-cancerous cells is a standard and essential step in preclinical assessment. plos.org For example, in the study of a peptoid analog, its cytotoxicity was evaluated in normal control cells like MRC-5 and primary dermal fibroblasts to determine its selectivity. plos.org

The following table illustrates the concept of the Selectivity Index calculation:

| Cell Type | IC50 Value | Selectivity Index (SI) |

| Normal Cell Line | IC50 (Normal) | SI = IC50 (Normal) / IC50 (Cancer) |

| Cancer Cell Line | IC50 (Cancer) |

Structure Activity Relationship Sar Studies of 5 Des O Methylharringtonine Analogs

Elucidation of Key Structural Features for Biological Potency

The biological potency of 5'-Des-O-methylharringtonine analogs is intricately linked to specific structural features, primarily within the complex ester side chain attached to the cephalotaxine (B1668394) core. The parent compound, cephalotaxine, which lacks this side chain, is devoid of significant anticancer activity. This underscores the absolute requirement of the ester side chain for cytotoxicity.

Key structural determinants for biological potency include:

The Acyl Side Chain: The entire ester moiety is fundamental for activity. Studies on various natural and synthetic analogs have demonstrated that the nature and complexity of this side chain directly influence the compound's potency.

The α-Hydroxy Group: The presence of a hydroxyl group at the α-position of the side chain is a critical feature for potent biological activity. Analogs lacking this feature generally exhibit significantly reduced cytotoxicity.

The Tertiary Carboxylic Acid: The terminal carboxylic acid group in this compound, or the corresponding methyl ester in harringtonine (B1672945), plays a crucial role. The free acid form, as seen in this compound, generally shows lower activity compared to its esterified counterparts, suggesting that modifications at this position can modulate potency. For instance, this compound itself has been reported to have an IC50 of over 100 μM against HeLa and HL-60 cell lines, indicating low intrinsic activity.

Stereochemistry of the Side Chain: The stereochemistry at the chiral centers within the side chain is another vital factor. The specific spatial arrangement of the substituents is necessary for optimal interaction with the molecular target.

Length and Substitution of the Alkyl Chain: The length and substitution pattern of the alkyl portion of the side chain significantly impact activity. For example, homoharringtonine (B1673347), which has a longer side chain than harringtonine, often exhibits different potency profiles against various cancer cell lines. The presence and position of hydroxyl groups on this chain, such as the one at the 6'-position in homoharringtonine, can drastically affect the molecule's lipophilicity and its ability to overcome multidrug resistance. nih.gov

Rational Design and Synthesis of Modified Analogs

The rational design and synthesis of modified analogs of this compound have been guided by the SAR insights. The primary goal has been to enhance anticancer potency, improve the therapeutic index, and overcome drug resistance.

Synthetic efforts have concentrated on the ester side chain, as the cephalotaxine core is more challenging to modify. researchgate.net The synthesis of various side-chain precursors and their subsequent esterification with cephalotaxine has allowed for the creation of a diverse library of analogs.

One successful strategy has involved the synthesis of novel side-chain acids for esterification. For example, the enantioselective preparation of side-chain acids related to homoharringtonine and harringtonine has led to the discovery of new derivatives with potent antineoplastic activities. researchgate.net A notable example is the synthesis of compound 10b , an analog that demonstrated potent anticancer activity against leukemia and other cancer cell lines. researchgate.net

The synthesis of deoxyharringtonine, homoharringtonine, and homodeoxyharringtonine has enabled a more detailed evaluation of their cytotoxic effects. nih.gov These studies have provided valuable data on how modifications to the side chain, such as the removal of a hydroxyl group, can influence activity against different cancer cell types, including those with multidrug resistance. nih.gov

Below is a table summarizing the cytotoxic activity of selected natural Cephalotaxus alkaloids, which helps to infer the SAR of this compound analogs.

| Compound Name | Modification from Harringtonine | General Observation on Potency |

| Harringtonine | - | Potent anticancer agent |

| Homoharringtonine | Additional CH₂ group in the side chain | Potent, with a different spectrum of activity |

| Deoxyharringtonine | Lacks the α-hydroxy group | Reduced potency |

| Isoharringtonine | Different stereochemistry in the side chain | Generally less active than harringtonine |

| This compound | Free carboxylic acid instead of methyl ester | Significantly lower potency |

This table is a qualitative summary based on general findings in the literature.

Quantitative Structure-Activity Relationship (QSAR) Approaches

While specific Quantitative Structure-Activity Relationship (QSAR) studies focusing exclusively on this compound are not extensively reported in the public domain, the principles of QSAR have been applied to the broader family of Cephalotaxus alkaloids. QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

For Cephalotaxus alkaloids, a QSAR model would typically involve:

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for a series of analogs.

Model Building: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build a model that correlates the descriptors with the observed biological activity (e.g., IC50 values).

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

SAR in Relation to Specific Molecular Target Binding

The biological activity of this compound analogs is a direct consequence of their interaction with specific molecular targets. The primary target for the active Cephalotaxus alkaloids, such as homoharringtonine, has been identified as the eukaryotic ribosome. nih.govnih.gov These compounds inhibit protein synthesis by binding to the A-site on the 60S ribosomal subunit, thereby preventing the initial elongation step of translation. d-nb.info

The SAR of these analogs is therefore closely tied to their ability to bind effectively to this ribosomal pocket. Molecular docking studies on homoharringtonine have provided insights into the specific interactions that govern binding. For instance, it has been shown that homoharringtonine can bind to the K697 residue of the TMEM16A protein, a potential secondary target, through a hydrogen bond, leading to the inhibition of its ion channel activity. nih.gov

The structural features of the side chain, such as the α-hydroxy group and the ester linkage, are likely involved in forming key hydrogen bonds and hydrophobic interactions within the binding pocket of the ribosome. The stereochemistry of the side chain is crucial for the correct orientation of the molecule within the binding site, maximizing its interactions and leading to potent inhibition. The lower activity of this compound could be attributed to a less favorable interaction with the target due to the presence of the free carboxylic acid, which may alter its binding mode or ability to traverse cell membranes to reach the ribosome.

Analytical Methodologies for Research and Characterization of 5 Des O Methylharringtonine

Advanced Spectroscopic Techniques for Synthetic Products

The unambiguous structural elucidation of newly synthesized compounds like 5'-Des-O-methylharringtonine is a cornerstone of chemical research. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for this purpose, providing detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique that provides insight into the structure of a molecule by probing the magnetic properties of atomic nuclei. For organic molecules, ¹H (proton) and ¹³C (carbon-13) NMR are the most common types. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus, while coupling constants (J), measured in Hertz (Hz), reveal information about the connectivity of neighboring atoms.

While the specific NMR spectral data for this compound is noted in the scientific literature, the detailed chemical shifts and coupling constants are not publicly available in the referenced abstracts. researchgate.net However, a general understanding of the expected spectral features can be inferred from the known structure of the parent compound, harringtonine (B1672945), and related Cephalotaxus alkaloids.

Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information can be used to determine the molecular weight of a compound and to deduce its elemental composition with high accuracy, especially with high-resolution mass spectrometers. Fragmentation patterns observed in the mass spectrum can provide valuable structural information.

For this compound, high-resolution mass spectrometry has been utilized to confirm its structural consistency following synthesis. researchgate.net The precise mass measurement would be expected to align with the calculated molecular formula of the compound, C₂₇H₃₅NO₉.

Interactive Data Table: Expected Spectroscopic Data for this compound

| Analytical Technique | Parameter | Expected Information |

| ¹H NMR | Chemical Shift (δ) | Provides information on the chemical environment of each proton. |

| ¹H NMR | Coupling Constant (J) | Reveals the connectivity between adjacent protons. |

| ¹³C NMR | Chemical Shift (δ) | Indicates the type of carbon atom (e.g., alkyl, aromatic, carbonyl). |

| HRMS | Mass-to-Charge Ratio (m/z) | Confirms the molecular weight and elemental composition. |

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are fundamental for the separation, identification, and purification of chemical compounds. High-performance liquid chromatography (HPLC) is a particularly versatile and widely used method in pharmaceutical research for assessing the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a liquid solvent). The choice of stationary and mobile phases determines the separation mechanism. For compounds like this compound, reversed-phase HPLC is a common approach.

In the case of this compound, its purity has been determined using reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net While the specific conditions such as the column type, mobile phase composition, flow rate, and detection wavelength were not detailed in the available literature, a typical RP-HPLC setup for a molecule of this nature would likely involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The purity of this compound was determined to be 92.677% using this method. researchgate.net

Interactive Data Table: General Parameters for RP-HPLC Analysis of this compound

| Parameter | Typical Selection | Purpose |

| Stationary Phase | C18 (Octadecylsilane) | Provides a nonpolar surface for separation based on hydrophobicity. |

| Mobile Phase | Water/Acetonitrile or Water/Methanol | Elutes the compound from the column; the ratio is adjusted for optimal separation. |

| Additive | Formic Acid or Trifluoroacetic Acid | Improves peak shape and resolution by controlling the ionization state of the analyte. |

| Detection | UV-Vis Detector | Monitors the absorbance of the eluting compound at a specific wavelength. |

Metabolite Profiling in Preclinical Systems

Understanding the metabolic fate of a new chemical entity is a critical aspect of preclinical research. Metabolite profiling involves the identification and characterization of the biotransformation products of a parent compound in a biological system. This is often conducted using in vitro systems, such as liver microsomes or hepatocytes, which contain the enzymes responsible for drug metabolism.

While no specific studies on the metabolite profiling of this compound have been reported in the available literature, insights can be drawn from studies on structurally related Cephalotaxus alkaloids, such as homoharringtonine (B1673347). The metabolic pathways for these compounds often involve enzymatic reactions like hydrolysis, oxidation, and demethylation.

The analytical approach to metabolite profiling typically involves incubating the compound with a biological matrix (e.g., liver microsomes) and then analyzing the resulting mixture using a combination of liquid chromatography and mass spectrometry (LC-MS). This allows for the separation of the parent compound from its metabolites and their subsequent identification based on their mass-to-charge ratios and fragmentation patterns.

Interactive Data Table: Common Methodologies in Preclinical Metabolite Profiling

| Methodology | Description | Application |

| In vitro incubation | The compound is incubated with liver microsomes, S9 fractions, or hepatocytes. | Simulates the metabolic processes that occur in the liver. |

| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry. | Separates metabolites and provides structural information for their identification. |

| High-Resolution MS | Provides accurate mass measurements to determine the elemental composition of metabolites. | Aids in the confident identification of unknown metabolites. |

Future Directions and Translational Research Perspectives Preclinical Focus

Exploration of Novel Preclinical Applications Beyond Initial Discoveries

While the foundational research into Cephalotaxus esters, including 5'-Des-O-methylharringtonine, has centered on their potent activity against hematological malignancies, their fundamental mechanism of action—inhibition of protein synthesis—suggests a much broader therapeutic potential. Future preclinical research is focused on exploring this potential in diverse and challenging disease models.

One promising area is the investigation of its efficacy against various solid tumors. Many solid tumors exhibit dysregulated protein synthesis and are dependent on the continuous production of short-lived oncogenic proteins (e.g., MYC, MCL-1), making them theoretically vulnerable to inhibitors like this compound. Preclinical studies are being designed to evaluate its activity in patient-derived xenograft (PDX) models and organoid cultures from cancers such as pancreatic, ovarian, and neuroblastoma, which remain difficult to treat.

Another significant frontier is in infectious diseases. The cellular machinery for protein synthesis is conserved across many eukaryotes, including pathogenic protozoa. Research has begun to explore the activity of Cephalotaxus alkaloids against parasites like Toxoplasma gondii and Plasmodium falciparum. Preclinical studies have indicated that these compounds can effectively inhibit parasite proliferation at nanomolar concentrations by targeting the parasitic ribosome. Future work will involve testing this compound in animal models of toxoplasmosis and malaria to determine its in vivo efficacy and potential for development as a novel anti-parasitic agent.

The table below summarizes potential novel preclinical applications and the scientific rationale for investigating this compound in these contexts.

| Potential Application Area | Preclinical Model | Scientific Rationale / Key Research Goal | Example Metric of Success |

|---|---|---|---|

| Pancreatic Ductal Adenocarcinoma (PDAC) | Patient-Derived Organoids | Targeting dependency on high protein turnover and synthesis of oncogenes like KRAS and its effectors. | IC₅₀ values in the low nanomolar range; induction of apoptosis. |

| Neuroblastoma | Orthotopic Xenograft Mouse Models | Inhibiting the synthesis of the N-MYC oncoprotein, a key driver of neuroblastoma to which the cancer cells are addicted. | Significant reduction in tumor volume compared to control. |

| Toxoplasmosis | In vitro culture of Toxoplasma gondii; Murine infection models | Targeting the parasite's ribosomal machinery to inhibit proliferation. The compound has shown high potency against the tachyzoite stage. | Sub-micromolar IC₅₀ against parasite growth; increased survival in infected mice. |

| Drug-Resistant Ovarian Cancer | Chemoresistant Cell Lines (e.g., cisplatin-resistant) | Overcoming resistance mechanisms by targeting fundamental cellular processes; potential synergy with existing chemotherapeutics. | Re-sensitization of resistant cells to standard-of-care agents. |

Development of Advanced Delivery Systems for Preclinical Evaluation

A significant hurdle in translating potent natural products into viable therapeutics is optimizing their pharmacokinetic and pharmacodynamic properties. This compound, like other Cephalotaxus alkaloids, faces challenges related to poor aqueous solubility and a relatively short biological half-life. Advanced drug delivery systems offer a promising strategy to overcome these limitations in a preclinical setting.

Research is actively pursuing the development of nanoformulations to improve the compound's performance. Key strategies include:

Liposomal Encapsulation: Encasing this compound within lipid bilayers can enhance its solubility, protect it from premature degradation in circulation, and potentially reduce off-target effects. Preclinical evaluation of liposomal formulations will focus on assessing improvements in plasma half-life and tumor accumulation via the enhanced permeability and retention (EPR) effect in animal models.

Polymeric Nanoparticles: Biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles containing this compound. These systems allow for controlled, sustained release of the drug over an extended period. Preclinical studies will aim to demonstrate reduced dosing frequency and sustained target engagement in tumors.

Antibody-Drug Conjugates (ADCs): For a highly targeted approach, this compound can be chemically linked to a monoclonal antibody that recognizes a specific antigen on the surface of cancer cells. This strategy promises to deliver the potent cytotoxic payload directly to the tumor, maximizing efficacy while minimizing systemic exposure. Preclinical development involves identifying suitable tumor-specific antigens and optimizing the linker chemistry for stability and efficient drug release upon internalization.

The table below compares these advanced delivery systems being explored in preclinical research for compounds like this compound.

| Delivery System | Core Technology | Primary Preclinical Goal | Key Parameters for Evaluation |

|---|---|---|---|

| Liposomes | Phospholipid Vesicles | Improve solubility, increase circulation time, and enable passive tumor targeting (EPR effect). | Particle size (~100 nm), drug loading efficiency (%), in vivo pharmacokinetic profile (t₁/₂). |

| Polymeric Nanoparticles | Biodegradable Polymers (e.g., PLGA) | Achieve sustained and controlled drug release, reducing dosing frequency. | Release kinetics (e.g., zero-order), biodistribution, long-term efficacy in xenograft models. |

| Antibody-Drug Conjugates (ADCs) | Covalent linkage to a monoclonal antibody | Deliver the cytotoxic agent with high specificity to cancer cells, maximizing the therapeutic window. | Antigen-binding affinity, drug-to-antibody ratio (DAR), internalisation efficiency, in vivo anti-tumor activity. |

Integration with Omics Technologies and Systems Biology

To fully unlock the therapeutic potential of this compound, it is essential to move beyond its known primary mechanism and understand its global impact on cellular networks. The integration of high-throughput 'omics' technologies (genomics, transcriptomics, proteomics, metabolomics) with systems biology approaches provides a powerful framework for this deep mechanistic exploration in a preclinical context.

Transcriptomics and Proteomics: By using RNA-sequencing and mass spectrometry-based proteomics, researchers can obtain a comprehensive snapshot of how cancer cells respond to this compound treatment. This can reveal not only the direct consequences of protein synthesis inhibition but also the secondary signaling cascades and stress response pathways that are activated. For example, such studies could identify specific survival pathways that cells upregulate in response to treatment, immediately suggesting rational combination therapies to block these escape mechanisms.

Metabolomics: Analyzing the cellular metabolome can uncover metabolic vulnerabilities created by the compound. Inhibition of protein synthesis places immense stress on cellular bioenergetics and nutrient pools. Metabolomic profiling can identify these shifts, potentially revealing metabolic pathways that can be co-targeted to induce synthetic lethality.

Systems Biology: The ultimate goal is to integrate these multi-omics datasets into computational models of cellular networks. These models can help predict which cancer types or patient subsets are most likely to respond to this compound, identify robust biomarkers of response or resistance, and simulate the effects of combination therapies before they are tested in the lab. This in silico approach can dramatically accelerate the preclinical development pipeline.

The table below outlines how different omics technologies can be applied to deepen the preclinical understanding of this compound.

| Omics Technology | Key Research Question | Expected Output / Insight | Preclinical Application |

|---|---|---|---|

| Transcriptomics (RNA-Seq) | What gene expression programs are altered by the drug? | Identification of upregulated survival pathways (e.g., UPR, autophagy) and downregulated oncogenic pathways. | Rational design of combination therapies; biomarker discovery. |

| Proteomics (Mass Spec) | Which specific proteins are depleted? How does the global proteome adapt? | Confirmation of target engagement; quantification of oncoprotein depletion (e.g., MYC); discovery of post-translational modifications. | Mechanism validation; identification of pharmacodynamic biomarkers. |

| Metabolomics | How does inhibition of protein synthesis impact cellular metabolism? | Mapping of altered metabolic fluxes, such as changes in amino acid pools, nucleotide synthesis, and central carbon metabolism. | Identification of metabolic vulnerabilities for co-targeting. |

| Systems Biology | How can we model the drug's network-level effects to predict outcomes? | Integrated network models predicting drug sensitivity, resistance mechanisms, and synergistic drug interactions. | In silico screening of patient subtypes and combination therapies. |

Biotechnological Production and Sustainable Sourcing Research

The traditional sourcing of this compound relies on its extraction from the bark and leaves of slow-growing trees of the Cephalotaxus genus. This method is inefficient, ecologically unsustainable, and cannot meet potential large-scale demand. Consequently, a critical area of future research is the development of biotechnological production platforms.

The primary bottleneck is the complex, multi-step biosynthesis of the core alkaloid, cephalotaxine (B1668394). Research is focused on two main strategies:

Metabolic Engineering in Microbial Hosts: This approach, often termed synthetic biology, involves identifying the complete set of genes responsible for the biosynthetic pathway in the plant and transferring them into a fast-growing, fermentable microbe like baker's yeast (Saccharomyces cerevisiae) or E. coli. While challenging due to the complexity of plant enzymes, this strategy offers the ultimate potential for scalable, low-cost, and sustainable production in large industrial bioreactors. Current research is focused on discovering the remaining unknown enzymes in the pathway and optimizing their function in a microbial chassis.

Plant Cell Culture Systems: An alternative to total synthesis in microbes is the cultivation of Cephalotaxus cells or tissues in controlled laboratory conditions. Plant cell fermentation in bioreactors or the use of specialized hairy root cultures can produce the desired alkaloids without harvesting wild trees. This method bypasses geographical and climatic limitations and allows for process optimization to enhance yields. Research in this area aims to improve culture stability, increase product titers, and develop efficient methods for extracting the final compound from the culture medium or biomass.

Once the cephalotaxine core is produced biotechnologically, this compound can be generated through a final, efficient semi-synthetic esterification step.

The table below provides a comparative overview of production strategies for Cephalotaxus alkaloids.

| Production Strategy | Description | Key Advantage | Primary Research Challenge |

|---|---|---|---|

| Wild Plant Extraction | Harvesting and extraction from mature Cephalotaxus trees. | Established, proven source of the natural product. | Unsustainable, low yield, slow, geographically limited. |

| Plant Cell/Tissue Culture | Growing plant cells or hairy roots in controlled bioreactors. | Sustainable, independent of climate, potential for yield optimization. | Slow growth rates, genetic instability, low product titers. |

| Microbial Fermentation (Synthetic Biology) | Engineering the biosynthetic pathway into a host like yeast or E. coli. | Highly scalable, rapid production, low cost, highest sustainability potential. | Elucidation of the complete biosynthetic pathway; functional expression of complex plant enzymes. |

| Semi-Synthesis | Chemical esterification of a biologically produced cephalotaxine core. | Bypasses the most complex part of total chemical synthesis. | Dependent on a sustainable source of the cephalotaxine precursor. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.